Monopropylheptylphthalate 6-Hydroxy-d4
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Overview
Description
Monopropylheptylphthalate 6-Hydroxy-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phthalates, which are esters of phthalic acid and are commonly used as plasticizers. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful for various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monopropylheptylphthalate 6-Hydroxy-d4 involves the esterification of phthalic anhydride with monopropylheptyl alcohol in the presence of a catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research applications.
Chemical Reactions Analysis
Types of Reactions
Monopropylheptylphthalate 6-Hydroxy-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Monopropylheptylphthalate 6-Hydroxy-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and quality control of plasticizers.
Mechanism of Action
The mechanism of action of Monopropylheptylphthalate 6-Hydroxy-d4 involves its incorporation into various biochemical pathways due to its structural similarity to natural compounds. The deuterium atoms provide a unique signature that can be detected using analytical techniques, allowing researchers to study the compound’s behavior and interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Uniqueness
Monopropylheptylphthalate 6-Hydroxy-d4 is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical applications. This makes it particularly valuable in research settings where precise measurements are required.
Properties
Molecular Formula |
C18H26O5 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(6-hydroxy-2-propylheptoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C18H26O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,13-14,19H,3,6-9,12H2,1-2H3,(H,20,21)/i4D,5D,10D,11D |
InChI Key |
KNDRVUYMYPIFIU-MHKQSWFVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CCC)CCCC(C)O)[2H])[2H] |
Canonical SMILES |
CCCC(CCCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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